molecular formula C10H18F3NO3S2 B2870162 3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide CAS No. 2034453-45-5

3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide

Cat. No.: B2870162
CAS No.: 2034453-45-5
M. Wt: 321.37
InChI Key: QOBJYBOILFCJJH-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide is a synthetic organic compound with the molecular formula C10H18F3NO3S2 and a molecular weight of 321.37

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or protein interactions.

    Medicine: The compound could be explored for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

    Industry: It may find applications in the development of new materials, agrochemicals, or specialty chemicals.

Chemical Reactions Analysis

3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or methoxytetrahydrothiopyran groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide depends on its specific interactions with molecular targets. The trifluoromethyl and sulfonamide groups can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activities. The compound’s effects may involve inhibition of enzyme activity, alteration of receptor signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

    N-(4-methoxyphenyl)sulfonamide: This compound has a similar sulfonamide group but lacks the trifluoromethyl and methoxytetrahydrothiopyran groups.

    3,3,3-trifluoro-N-methylpropane-1-sulfonamide: This compound contains the trifluoromethyl and sulfonamide groups but lacks the methoxytetrahydrothiopyran moiety.

    N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methylsulfonamide: This compound has the methoxytetrahydrothiopyran and sulfonamide groups but lacks the trifluoromethyl group.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO3S2/c1-17-9(2-5-18-6-3-9)8-14-19(15,16)7-4-10(11,12)13/h14H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBJYBOILFCJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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